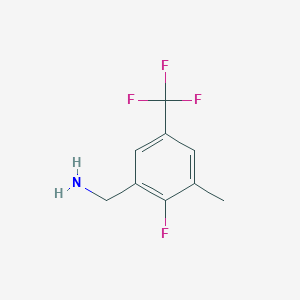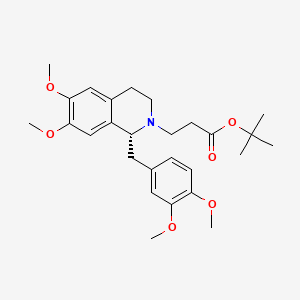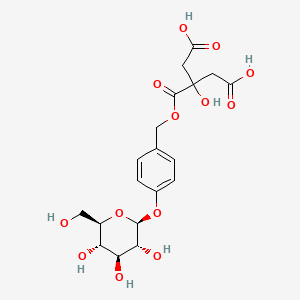
Parishin G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parishin G is a phenolic glucoside derived from the traditional Chinese medicinal plant, Gastrodia elata. This compound is known for its antioxidant properties and has been the subject of various scientific studies due to its potential therapeutic benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
Parishin G can be synthesized through the extraction of Gastrodia elata. The process involves the use of resin columns for preliminary enrichment, followed by reverse-phase high-performance liquid chromatography (HPLC) for purification. The mobile phase typically consists of methanol-water or acetonitrile-water solutions containing acid. The high-purity fractions are then concentrated under reduced pressure and freeze-dried to obtain this compound with a purity greater than 98% .
Industrial Production Methods
The industrial production of this compound follows a similar extraction and purification process as described above. The key to maintaining high purity and yield is controlling the pH during the extraction process. A weak acidic environment is essential to prevent the transformation of parishins into other compounds and to ensure consistency between the raw materials and the final product .
Chemical Reactions Analysis
Types of Reactions
Parishin G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of quinones, while reduction can yield alcohols or other reduced forms of the compound .
Scientific Research Applications
Parishin G has a wide range of applications in scientific research:
Chemistry: Used as a reference standard and in the study of phenolic glucosides.
Biology: Investigated for its antioxidant properties and its effects on cellular processes.
Medicine: Studied for its potential therapeutic effects, including anti-aging and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
Parishin G exerts its effects primarily through its antioxidant activity. It regulates oxidative stress by increasing the activity of superoxide dismutase and reducing the levels of reactive oxygen species and malondialdehyde. Additionally, this compound influences the Sir2/Uth1/TOR signaling pathway, which is associated with aging and cellular stress responses .
Comparison with Similar Compounds
Similar Compounds
- Parishin A
- Parishin B
- Parishin C
- Parishin E
Uniqueness
Parishin G is unique among its analogs due to its specific molecular structure and the particular biological activities it exhibits. While other parishins also possess antioxidant properties, this compound has shown distinct effects in various biological assays, making it a valuable compound for further research .
Properties
Molecular Formula |
C19H24O13 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
3-hydroxy-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]pentanedioic acid |
InChI |
InChI=1S/C19H24O13/c20-7-11-14(25)15(26)16(27)17(32-11)31-10-3-1-9(2-4-10)8-30-18(28)19(29,5-12(21)22)6-13(23)24/h1-4,11,14-17,20,25-27,29H,5-8H2,(H,21,22)(H,23,24)/t11-,14-,15+,16-,17-/m1/s1 |
InChI Key |
RBDQDSQFTSELRV-ZQOQDGPXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)C(CC(=O)O)(CC(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C(CC(=O)O)(CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


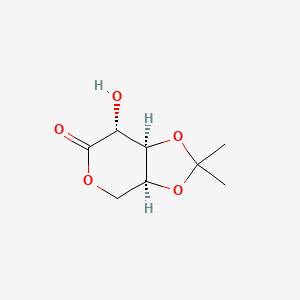
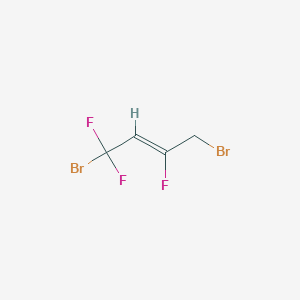
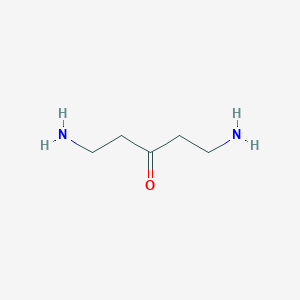

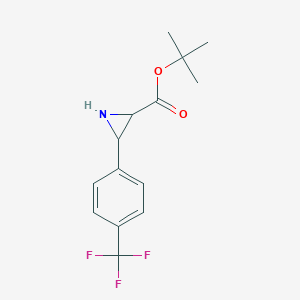
![2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane](/img/structure/B12080448.png)
![[5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12080449.png)
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B12080457.png)
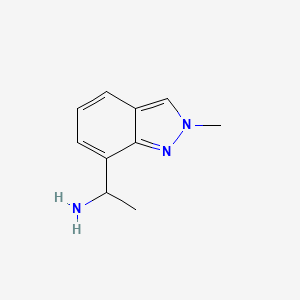

![9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12080483.png)
